molecular formula C6H10BrFO2 B14008176 2-Bromo-3-fluorohexanoic acid CAS No. 50884-97-4

2-Bromo-3-fluorohexanoic acid

Cat. No.: B14008176
CAS No.: 50884-97-4
M. Wt: 213.04 g/mol
InChI Key: FGFJZUWBFGAROH-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorohexanoic acid is an organic compound with the molecular formula C6H10BrFO2 It is a halogenated carboxylic acid, featuring both bromine and fluorine atoms attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-3-fluorohexanoic acid typically involves the halogenation of hexanoic acid derivatives. One common method includes the bromination and fluorination of hexanoic acid using appropriate halogenating agents under controlled conditions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator, while fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:

  • Bromination of hexanoic acid to introduce the bromine atom.
  • Fluorination of the brominated intermediate to introduce the fluorine atom.
  • Purification and isolation of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluorohexanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce corresponding ketones, alcohols, or aldehydes.

Scientific Research Applications

2-Bromo-3-fluorohexanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluorohexanoic acid involves its interaction with molecular targets through its halogen atoms and carboxylic acid group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological studies or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-fluorobenzoic acid: Similar in structure but with a benzene ring instead of a hexanoic acid backbone.

    2-Bromo-3,3,3-trifluoropropene: Contains multiple fluorine atoms and is used in different synthetic applications.

    3-Bromo-2-fluorobenzoic acid: Another halogenated carboxylic acid with a different substitution pattern.

Uniqueness

2-Bromo-3-fluorohexanoic acid is unique due to its specific combination of bromine and fluorine atoms on a hexanoic acid backbone, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and form stable complexes with biological molecules makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-bromo-3-fluorohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrFO2/c1-2-3-4(8)5(7)6(9)10/h4-5H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFJZUWBFGAROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311668
Record name 2-Bromo-3-fluorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50884-97-4
Record name NSC244704
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-3-fluorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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